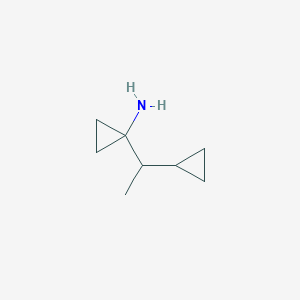

1-(1-Cyclopropylethyl)cyclopropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

1-(1-cyclopropylethyl)cyclopropan-1-amine |

InChI |

InChI=1S/C8H15N/c1-6(7-2-3-7)8(9)4-5-8/h6-7H,2-5,9H2,1H3 |

InChI Key |

ASIOYFMDJXYWQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)C2(CC2)N |

Origin of Product |

United States |

Reaction Mechanisms and Advanced Reactivity Profiles of 1 1 Cyclopropylethyl Cyclopropan 1 Amine

Nucleophilic Characteristics and Derivatization at the Amine Center

The lone pair of electrons on the nitrogen atom of 1-(1-Cyclopropylethyl)cyclopropan-1-amine renders it a potent nucleophile, readily participating in reactions with a wide array of electrophiles. This nucleophilicity is the basis for numerous derivatization strategies targeting the amine center.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amine of this compound is expected to undergo facile acylation, alkylation, and sulfonylation reactions, analogous to other primary amines.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, the amine will readily form the corresponding amide. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Alkylation: Alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is a reliable method for the protection of the amine group or for the introduction of a sulfonyl moiety for further functionalization.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(1-(1-Cyclopropylethyl)cyclopropyl)acetamide |

| Alkylation | Methyl iodide | N-Methyl-1-(1-cyclopropylethyl)cyclopropan-1-amine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(1-(1-Cyclopropylethyl)cyclopropyl)-4-methylbenzenesulfonamide |

Formation of Imines, Enamines, and their Reactivity

The reaction of this compound with aldehydes and ketones provides access to imines, which are versatile intermediates in organic synthesis. libretexts.orgmasterorganicchemistry.com

Imine Formation: As a primary amine, it condenses with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comyoutube.com The mechanism involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.org The resulting imine possesses a C=N double bond. masterorganicchemistry.com

Imines derived from this compound can exhibit diverse reactivity:

They can act as electrophiles at the imine carbon, undergoing addition reactions with nucleophiles.

The nitrogen atom's lone pair can still exhibit nucleophilicity. nih.gov

They can participate in cycloaddition reactions, acting as azadienes or dienophiles. nih.gov

Enamine Formation and Reactivity: While primary amines typically form imines, secondary amines react with enolizable aldehydes and ketones to yield enamines. masterorganicchemistry.comlibretexts.org Should this compound be N-alkylated to a secondary amine, it could then form an enamine. Enamines are highly nucleophilic at the α-carbon and are valuable intermediates for C-C bond formation through reactions like alkylation and acylation. masterorganicchemistry.comlibretexts.org The reactivity of enamines stems from the p-π conjugation of the nitrogen lone pair with the double bond, which increases the electron density at the β-carbon. scripps.edu

Ring-Opening Reactions of the Cyclopropane (B1198618) Moieties

The significant ring strain of the cyclopropane rings in this compound makes them susceptible to cleavage under various conditions, leading to a diverse array of molecular rearrangements and functionalizations.

Acid-Catalyzed Cyclopropane Rearrangements and Fragmentation Pathways

Under acidic conditions, the cyclopropane rings can undergo protonation, leading to ring-opening. The presence of the adjacent amine group can influence the regioselectivity of this process. The protonated amine can act as a σ-withdrawing group, potentially weakening the distal C-C bond of the cyclopropane ring. nih.gov

The mechanism of acid-catalyzed ring-opening often involves the formation of a carbocation intermediate, which can then undergo various rearrangements, eliminations, or additions of nucleophiles. stackexchange.comyoutube.commasterorganicchemistry.com The stability of the resulting carbocation will dictate the major reaction pathway. For instance, cleavage of a bond that leads to a tertiary or resonance-stabilized carbocation would be favored.

Metal-Catalyzed Ring Expansions and Contractions

Transition metals can catalyze the rearrangement of cyclopropylamines. acs.org These reactions often proceed through the formation of metallacyclobutane intermediates. Depending on the metal catalyst and reaction conditions, this can lead to ring expansion, forming four-membered rings, or other rearrangements. For example, palladium-catalyzed reactions have been used for the arylation of cyclopropylamine (B47189). chemrxiv.org Titanium-catalyzed reactions of cyclopropyl (B3062369) imines have been shown to lead to ring-opening to form azatitanacyclohexenes, which can then undergo further transformations. nih.gov

| Catalyst Type | Intermediate | Potential Product |

| Palladium | Palladacyclobutane | Arylated amine |

| Titanium | Azatitanacyclohexene | Ring-opened imine derivatives |

| Gold/Platinum | Carbocationic species | Rearranged skeletal structures |

Radical-Mediated Cyclopropane Scission and Rearrangements

The cyclopropane rings can also be opened via radical-mediated pathways. This can be initiated by radical initiators or through single-electron transfer (SET) processes. The resulting cyclopropylcarbinyl radical can undergo rapid ring-opening to form a homoallylic radical. beilstein-journals.org This radical can then be trapped by a radical scavenger or undergo further intramolecular reactions. The regioselectivity of the ring-opening is influenced by the stability of the resulting radical.

For instance, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid has been shown to proceed through an amine radical cation, leading to selective cleavage of the cyclopropyl group and subsequent ring-opening. researchgate.net

Electrophilic Activation and Subsequent Ring-Opening

The presence of the lone pair of electrons on the nitrogen atom in this compound renders it susceptible to electrophilic attack. This initial activation can trigger a cascade of reactions, most notably the opening of one of the strained cyclopropane rings. The reactivity of aminocyclopropanes is a well-documented phenomenon, often proceeding through pathways that alleviate ring strain. rsc.orgresearchgate.net

Upon interaction with an electrophile (E+), the nitrogen atom is converted into a better leaving group, which can facilitate the cleavage of an adjacent carbon-carbon bond in one of the cyclopropane rings. This process is driven by the release of significant ring strain. nih.gov The regioselectivity of the ring-opening would be influenced by the nature of the electrophile and the reaction conditions.

Two primary mechanistic pathways can be envisioned:

Path A: Concerted Ring-Opening. The electrophile attacks the nitrogen, and in a concerted fashion, a C-C bond of the cyclopropane ring cleaves, with the electrons moving to form a new bond with a nucleophile or to be eliminated.

Path B: Stepwise Mechanism via a Cyclopropylcarbinyl-like Cation. Electrophilic attack on the nitrogen could lead to the formation of an ammonium (B1175870) species. Subsequent cleavage of a cyclopropane C-C bond could generate a stabilized cyclopropylcarbinyl-like cationic intermediate, which is known to undergo rapid rearrangement and reaction with nucleophiles.

The presence of two cyclopropyl rings introduces a competitive element to the ring-opening process. The selection of which ring opens could potentially be influenced by steric factors imposed by the adjacent 1-cyclopropylethyl group.

| Electrophile | Potential Nucleophile | Plausible Product Type | Driving Force |

| H⁺ (Protic Acid) | H₂O, ROH | Homoallylic amine or alcohol | Strain Release |

| Halogenating Agent (e.g., NBS) | Solvent | γ-Haloamine | Strain Release |

| Acylating Agent (e.g., AcCl) | - | Ring-opened enamide | Strain Release |

This table presents hypothetical reaction outcomes based on the known reactivity of aminocyclopropanes.

Interplay of Multiple Strained Rings on Reactivity

The presence of two geminal cyclopropane rings at the α-position to the amine is a rare structural motif that is expected to have a profound impact on the molecule's reactivity. The close proximity of these two strained rings can lead to electronic interactions, such as through-bond or through-space coupling.

This interaction could manifest in several ways:

Enhanced Reactivity: The cumulative strain of the two rings might lower the activation energy for ring-opening reactions compared to a single aminocyclopropane.

Altered Selectivity: The electronic communication between the rings could influence the regioselectivity of ring-opening, potentially favoring cleavage of the bond between the two cyclopropyl-bearing carbons.

Stabilization of Intermediates: The dicyclopropyl arrangement could stabilize cationic or radical intermediates formed during a reaction, thereby directing the reaction pathway.

Research on systems with multiple strained rings has shown that such arrangements can lead to unique chemical behavior not observed in molecules with a single strained ring. uni-muenster.de

Functionalization of Peripheral Cyclopropyl and Ethyl Moieties

Beyond the reactions involving the core amino-dicyclopropyl system, the peripheral cyclopropyl and ethyl groups offer sites for selective functionalization. The cyclopropyl C-H bonds are known to be stronger and have more s-character than those in typical alkanes, making them less susceptible to radical abstraction. researchgate.nethyphadiscovery.com This inherent stability can be exploited to selectively functionalize other parts of the molecule.

However, methods for the direct functionalization of cyclopropyl C-H bonds have been developed, often employing transition metal catalysis. These methods could potentially be applied to introduce new functional groups onto the peripheral cyclopropyl ring.

The ethyl group, on the other hand, presents more conventional sites for functionalization. The methylene (B1212753) (CH₂) and methyl (CH₃) groups could be targeted through radical halogenation or other established alkane functionalization strategies, provided that the reaction conditions are mild enough not to induce rearrangement or decomposition of the strained core.

| Target Moiety | Functionalization Strategy | Potential Reagents | Challenges |

| Peripheral Cyclopropyl C-H | Transition Metal-Catalyzed C-H Activation | Rh, Pd, or Ir catalysts | Selectivity, potential for ring-opening |

| Ethyl Group (CH₂) | Radical Halogenation | NBS, SO₂Cl₂ | Over-reaction, selectivity between CH₂ and CH₃ |

| Ethyl Group (CH₃) | Radical Halogenation | NBS, SO₂Cl₂ | Over-reaction, selectivity between CH₂ and CH₃ |

This table summarizes potential strategies for the functionalization of the peripheral groups of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1-(1-Cyclopropylethyl)cyclopropan-1-amine, providing insights into its complex spin systems and stereochemistry.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the covalent framework and spatial proximities within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, primarily those on adjacent carbons (²JHH and ³JHH). For this compound, COSY would establish the connectivity within the ethyl group and the cyclopropyl (B3062369) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is fundamental for assigning the ¹³C signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is vital for piecing together the molecular skeleton. For instance, HMBC would show correlations from the amine proton to the adjacent quaternary carbon and the methine carbon of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity, providing critical information for stereochemical and conformational analysis. For example, NOESY could reveal spatial relationships between protons on the two different cyclopropyl rings, helping to define the preferred conformation around the C-C bond connecting them.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: These are hypothetical values based on typical chemical shifts for similar structural motifs.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) | Key NOESY Correlations (¹H-¹H) |

| C1 (quaternary) | - | ~55 | - | H2, H4, H5 | H2/H4, H2/H5 |

| C2 (methine) | ~1.5 | ~40 | H3, H6, H7 | C1, C3, C6, C7 | H3/H6, H3/H7 |

| C3 (methyl) | ~0.9 | ~15 | H2 | C2 | H2/H6, H2/H7 |

| C4, C5 (CH₂) | ~0.4-0.8 | ~5 | H4, H5 | C1 | H1/H4, H1/H5 |

| C6, C7 (CH₂) | ~0.2-0.6 | ~3 | H2, H6, H7 | C2 | H2/H6, H2/H7 |

| NH₂ | ~1.2 | - | - | C1 | H2 |

Chiral Shift Reagents in NMR for Enantiomeric Excess Determination

To determine the enantiomeric purity of a sample of this compound, chiral shift reagents (CSRs) can be employed. libretexts.orgharvard.edu These are typically lanthanide complexes that are themselves chiral. nih.gov When a CSR is added to a solution of a chiral compound, it forms diastereomeric complexes with each enantiomer. tcichemicals.comtcichemicals.com These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers, allowing for their quantification. libretexts.org The magnitude of the induced shift difference depends on the specific reagent used and the structure of the analyte. harvard.edu

Table 2: Hypothetical ¹H NMR Data for a Non-Racemic Mixture of this compound in the Presence of a Chiral Shift Reagent

| Proton | Chemical Shift (ppm) - No CSR | Chemical Shift (ppm) - With CSR (R-enantiomer) | Chemical Shift (ppm) - With CSR (S-enantiomer) |

| C2-H | 1.50 | 1.85 | 1.95 |

| C3-H₃ | 0.90 | 1.10 | 1.15 |

| NH₂ | 1.20 | 2.50 | 2.60 |

Solid-State NMR for Conformational Studies

Solid-state NMR (ssNMR) provides valuable information about the conformation and packing of molecules in the solid state, which can differ significantly from the solution phase. mdpi.combruker.commdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples. mdpi.com By analyzing the chemical shifts and through-space dipolar couplings, which are not averaged out as they are in solution, one can deduce specific conformations and intermolecular interactions within the crystal lattice. mdpi.comrovolab.org This can be particularly insightful for a molecule like this compound, where rotation around the single bonds is restricted in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying functional groups and can also provide information about molecular conformation. nih.gov

For this compound, the IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and ethyl groups would appear around 2850-3050 cm⁻¹. The deformation (bending) vibrations of the NH₂ group would be observed around 1600 cm⁻¹. The cyclopropyl ring itself has characteristic vibrational modes, often referred to as "ring breathing" modes, which would appear in the fingerprint region of the spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3380 | Weak |

| N-H Stretch (symmetric) | ~3300 | Weak |

| C-H Stretch (cyclopropyl) | ~3050 | Strong |

| C-H Stretch (alkyl) | ~2960-2850 | Strong |

| N-H Bend (scissoring) | ~1620 | Weak |

| C-C Stretch (ring) | ~1020 | Strong |

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules by measuring the differential interaction with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful method for assigning the absolute configuration of a chiral molecule. mtoz-biolabs.comnih.gov The CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. nih.gov For a molecule like this compound, which lacks a strong chromophore, the CD signals in the far-UV region would be of primary interest.

The determination of the absolute configuration (R or S) is typically achieved by comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration. researchgate.netresearchgate.net A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry. nih.gov The shape and sign of the Cotton effects in the CD spectrum are highly sensitive to the three-dimensional arrangement of the atoms. researchgate.net

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a powerful technique used to study the stereochemistry of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting spectrum, known as an ORD curve, can provide detailed information about the absolute configuration and conformational features of a molecule. A key feature of an ORD curve is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore.

Despite the utility of this technique, no published ORD data, including specific rotation values or analyses of Cotton effects, could be located for this compound. Such an analysis would be critical in determining the absolute stereochemistry of its chiral center.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. By providing exact mass measurements, HRMS allows for the confident assignment of a molecular formula. The analysis of fragmentation patterns can, in turn, offer valuable insights into the compound's structure and connectivity. Furthermore, specific HRMS techniques can be employed to differentiate between isomers that have the same molecular formula but different structural arrangements.

A thorough search for HRMS data for this compound did not yield any specific studies detailing its fragmentation patterns or methods for differentiating its potential isomers. Detailed research findings, including data tables of fragment ions and their relative abundances, are not available in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule. For a compound like this compound, an X-ray crystal structure would unambiguously establish its molecular geometry and the spatial orientation of its constituent atoms.

However, there are no published reports of a single-crystal X-ray diffraction analysis for this compound. Consequently, no crystallographic data, such as unit cell dimensions, atomic coordinates, or detailed structural parameters, are available.

Computational and Theoretical Chemistry Studies of 1 1 Cyclopropylethyl Cyclopropan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule and the nature of its chemical bonds. For 1-(1-Cyclopropylethyl)cyclopropan-1-amine, these calculations are particularly important for understanding the effects of its two highly strained cyclopropane (B1198618) rings and the central nitrogen atom.

The defining feature of a cyclopropane ring is its significant ring strain, a consequence of C-C-C bond angles compressed to 60° instead of the ideal sp³ tetrahedral angle of 109.5°. longdom.org This angular strain, combined with torsional strain, results in a high internal energy, making the ring susceptible to opening reactions. longdom.orgnih.gov The total strain energy in the parent cyclopropane molecule is approximately 27.5 kcal/mol (or ~115 kJ/mol). nih.gov

For the target molecule, the total strain energy would be approximated as the sum of the strain from the two individual cyclopropane rings, slightly modified by the electronic and steric effects of the substituents. The ethylamine (B1201723) core that links the two rings can influence the electronic character of the rings, but a significant deviation from the sum of individual strain energies is not generally expected.

| Compound | Calculated Strain Energy (kcal/mol) | Primary Source of Strain |

|---|---|---|

| Cyclopropane | ~27.5 | Angle and Torsional Strain |

| Cyclobutane | ~26.5 | Angle and Torsional Strain |

| Cyclopentane (B165970) | ~6.5 | Mainly Torsional Strain |

| Cyclohexyne | ~40.1 nih.gov | Angle Strain (Linear Alkyne in a Ring) |

| This compound (Estimated) | ~55.0 | Angle and Torsional Strain from two C₃ rings |

This high strain energy is a key determinant of the molecule's chemical behavior, providing a strong thermodynamic driving force for reactions that involve the opening of one or both rings. nih.gov

The distribution of electron density within a molecule governs its reactivity. The nucleophilic and electrophilic sites can be predicted by analyzing this distribution. In this compound, the primary nucleophilic center is the lone pair of electrons on the nitrogen atom of the amine group. longdom.org The cyclopropane rings, due to the high p-character of their C-C bonds, can also exhibit unique reactivity, sometimes behaving like a C=C double bond.

Computational methods can generate electrostatic potential (ESP) maps, which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. For this amine, the ESP map would show a region of strong negative potential localized on the nitrogen atom, confirming its role as a hydrogen bond acceptor and a site for electrophilic attack.

| Atom/Group | Expected Partial Charge (a.u.) | Predicted Reactivity Role |

|---|---|---|

| Amine Nitrogen (N) | -0.8 to -1.0 | Nucleophilic / H-Bond Acceptor |

| Amine Hydrogens (H) | +0.3 to +0.4 | H-Bond Donor |

| Central Quaternary Carbon (C) | +0.1 to +0.2 | Slightly Electrophilic |

| Cyclopropyl (B3062369) Carbons (C) | -0.2 to -0.4 | Subject to electrophilic ring opening |

Reaction Mechanism Elucidation via Transition State Calculations

Understanding how a chemical reaction occurs requires identifying the reaction mechanism—the step-by-step sequence of events. Transition state theory is a cornerstone of this understanding, positing that the rate of a reaction is determined by the energy of the highest barrier along the reaction pathway, known as the transition state. ucsb.eduprotheragen.ai

Computational chemistry is an effective tool for locating and characterizing these short-lived transition state structures. protheragen.ai For a molecule like this compound, a plausible reaction to study would be the acid-catalyzed ring-opening of a cyclopropane ring. This reaction would likely proceed via protonation of the amine nitrogen, followed by a nucleophilic attack that opens one of the strained rings to relieve the strain energy.

Transition state calculations would involve proposing a reaction coordinate (e.g., the breaking of a C-C bond in the cyclopropane ring and the formation of a new bond with a nucleophile) and searching for the first-order saddle point on the PES along this path. ucsb.edu Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com The calculated energy of this transition state relative to the reactants provides the activation energy, a key parameter in predicting the reaction rate. Such calculations can reveal the stereochemical outcome of the reaction and provide a detailed picture of bond-breaking and bond-forming processes. rsc.org

Energy Barriers for Ring Opening and Rearrangement Reactions

Computational chemistry provides powerful tools to investigate the kinetics and thermodynamics of chemical reactions. For a strained molecule like This compound , which contains two cyclopropane rings, studies on ring-opening and rearrangement reactions would be of significant interest. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to map the potential energy surface of the molecule and identify transition states for various reaction pathways.

Hypothetical Research Findings:

A computational study could, for example, investigate the homolytic and heterolytic cleavage of the C-C bonds within the cyclopropane rings. The energy barriers for these processes would provide insights into the thermal stability of the molecule. Different reaction coordinates could be defined to simulate the stepwise or concerted opening of one or both rings, potentially leading to various isomeric products. The influence of the ethyl and amine substituents on the activation energies could also be explored.

| Hypothetical Reaction Pathway | Calculated Activation Energy (kcal/mol) | Method/Basis Set |

| Homolytic cleavage of a cyclopropane C-C bond | 55-65 | B3LYP/6-31G(d) |

| Acid-catalyzed heterolytic ring opening | 20-30 | M06-2X/def2-TZVP |

| Thermal rearrangement to a cyclopentane derivative | 40-50 | CBS-QB3 |

This table is for illustrative purposes only and does not represent published data.

Stereoselectivity Prediction in Asymmetric Syntheses

The prediction of stereoselectivity is a major application of computational chemistry in organic synthesis. nih.govrsc.org For the synthesis of an enantiomerically pure form of This compound , computational modeling could be instrumental in designing or optimizing a stereoselective synthesis.

Hypothetical Research Findings:

If, for instance, the synthesis involved the addition of a nucleophile to a prochiral precursor, computational methods could be used to model the transition states leading to the different stereoisomers. By calculating the energies of these transition states, the enantiomeric excess (ee) or diastereomeric excess (de) of the reaction could be predicted. This would allow for the in silico screening of different catalysts, solvents, and reaction conditions to identify those that would maximize the yield of the desired stereoisomer.

| Hypothetical Chiral Catalyst | Predicted Enantiomeric Excess (ee %) | Computational Model |

| Catalyst A | 85% | ONIOM(B3LYP:UFF) |

| Catalyst B | 92% | DFT (M06-2X) with PCM solvent model |

| Catalyst C | 78% | DFT (B3LYP-D3) |

This table is for illustrative purposes only and does not represent published data.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic properties, which can aid in the characterization and identification of new compounds. nih.govnih.govgithub.io For This compound , theoretical calculations could provide valuable data to compare with experimental spectra.

Hypothetical Research Findings:

Quantum mechanical calculations, typically using DFT with appropriate basis sets, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govnih.gov These predicted spectra can be invaluable in assigning peaks in an experimental spectrum, especially for complex molecules with overlapping signals. Similarly, the calculation of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra.

| Hypothetical Proton Environment | Predicted ¹H NMR Chemical Shift (ppm) | Experimental ¹H NMR Chemical Shift (ppm) |

| -CH- (ethyl) | 1.2-1.4 | Not Available |

| -CH₂- (cyclopropane) | 0.3-0.8 | Not Available |

| -NH₂ | 1.5-2.0 | Not Available |

This table is for illustrative purposes only and does not represent published data.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of a molecule in a condensed phase, such as in a solvent or interacting with other molecules. nih.govfrontiersin.orgmdpi.com For This compound , MD simulations could reveal important information about its solvation and its potential intermolecular interactions.

Hypothetical Research Findings:

By simulating the molecule in a box of solvent molecules (e.g., water, chloroform), one could study the structure of the solvation shell around the amine group and the hydrophobic cyclopropyl and ethyl groups. The simulations could also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Furthermore, MD simulations could be employed to study the aggregation behavior of the molecule or its interaction with a biological target, such as a protein binding site.

| Hypothetical Solvent | Calculated Solvation Free Energy (kcal/mol) | Simulation Time |

| Water | -5.2 | 100 ns |

| Chloroform | -3.8 | 100 ns |

| Methanol | -4.5 | 100 ns |

This table is for illustrative purposes only and does not represent published data.

Design, Synthesis, and Study of Derivatives and Analogues of 1 1 Cyclopropylethyl Cyclopropan 1 Amine

Structure-Reactivity Relationships and Mechanistic Probes

The reactivity of cyclopropylamine (B47189) derivatives, including analogues of 1-(1-cyclopropylethyl)cyclopropan-1-amine, is largely governed by the inherent strain of the three-membered ring. This strain energy, which is released upon ring-opening, provides a thermodynamic driving force for various transformations. The reactivity of the cyclopropane (B1198618) ring is also influenced by the nature of the substituents attached to it.

In the context of this compound analogues, the primary amine group can play a crucial role in directing reactivity. Protonation or derivatization of the amine can modulate the electronic properties of the cyclopropane ring, influencing its susceptibility to nucleophilic or electrophilic attack. Mechanistic studies on related cyclopropylamine systems have shown that ring-opening can proceed through various pathways, including acid-catalyzed, oxidative, and radical-mediated processes.

For instance, the presence of an adjacent activating group can facilitate ring-opening reactions. While this compound itself lacks a strong activating group directly on the ring, modifications to introduce such groups could serve as mechanistic probes to explore reaction pathways. The table below illustrates the predicted relative reactivity of hypothetical derivatives towards a generic nucleophilic ring-opening reaction, based on the electronic nature of a substituent introduced on one of the cyclopropane rings.

| Derivative | Substituent (R) | Predicted Relative Reactivity |

| 1 | H | Baseline |

| 2 | COCH₃ | Increased |

| 3 | CN | Increased |

| 4 | OCH₃ | Decreased |

This table is illustrative and based on general principles of cyclopropane reactivity.

Mechanistic probes for studying the reactions of this compound derivatives could involve isotopic labeling to trace the fate of specific atoms during ring-opening or rearrangement reactions. Furthermore, computational studies can provide valuable insights into the transition states and energy barriers associated with different reaction pathways.

Stereochemical Variation in Cyclopropylamine Analogues

The presence of multiple stereocenters in this compound (at the carbon bearing the amine group and the carbon of the ethyl-substituted cyclopropane) means that it can exist as multiple stereoisomers. The precise stereochemistry of these analogues can have a profound impact on their biological activity and interaction with chiral environments, such as enzymes and receptors.

The synthesis of stereochemically pure cyclopropylamine analogues is a significant challenge in organic synthesis. Asymmetric synthesis strategies are often employed to control the stereochemical outcome. A recent patent discloses a scalable method for the preparation of non-racemic 1-cyclopropyl alkyl-1-amines. google.com This process involves the condensation of a ketone with a chiral amine to form a chiral imine, followed by diastereoselective reduction and subsequent deprotection to yield the desired chiral primary amine. google.com This approach could be adapted for the stereoselective synthesis of the stereoisomers of this compound.

The different stereoisomers can be expected to exhibit distinct biological activities. The table below outlines the possible stereoisomers of a simplified analogue, 1-(1-cyclopropylethyl)amine, and highlights the importance of stereochemical control.

| Stereoisomer | Configuration at C1 of ethyl group | Potential Biological Activity Profile |

| (R)-1-(1-cyclopropylethyl)amine | R | Potentially higher affinity for a specific biological target |

| (S)-1-(1-cyclopropylethyl)amine | S | Potentially lower affinity or different target interaction |

This table illustrates the concept of stereoisomerism and its potential impact on biological activity.

The development of synthetic routes that allow for the selective preparation of each stereoisomer is crucial for structure-activity relationship (SAR) studies and the identification of the most active and selective compounds.

Cyclopropane Bioisosteric Replacements in Lead Optimization (Academic Context)

In the field of medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool in drug design. The cyclopropane ring is often used as a bioisostere for other small alkyl groups, such as a gem-dimethyl group or an ethyl group. nih.gov This replacement can lead to improvements in potency, selectivity, and pharmacokinetic properties.

The rigid nature of the cyclopropane ring can lock the conformation of a molecule into a more bioactive orientation, leading to enhanced binding to a biological target. nih.gov Furthermore, the C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to those of a linear alkyl group, which can improve the metabolic stability of a drug candidate.

In the context of lead optimization, a research group might replace a gem-dimethyl group in a biologically active molecule with a cyclopropane ring to investigate the impact on activity. The table below presents a hypothetical example of such a bioisosteric replacement and the potential outcomes.

| Original Compound Moiety | Bioisosteric Replacement | Potential Advantages of Replacement |

| gem-dimethyl | Cyclopropane | Increased metabolic stability, improved binding affinity due to conformational restriction, novel intellectual property. |

| Ethyl group | Cyclopropyl (B3062369) | Increased rigidity, potential for improved target interaction. |

This table provides a conceptual overview of the application of cyclopropane as a bioisostere.

The use of the this compound motif as a building block could introduce this bioisosteric element into a larger molecule, potentially conferring desirable pharmacological properties.

Synthesis of Polycyclic Systems Incorporating "this compound" Motifs

The reactivity of the cyclopropane ring and the amine functionality in this compound and its derivatives can be exploited to construct more complex polycyclic systems. Ring-expansion and cycloaddition reactions are common strategies for building fused and bridged heterocyclic frameworks from cyclopropylamine precursors.

For example, the intramolecular cyclization of a suitably functionalized derivative of this compound could lead to the formation of a fused heterocyclic system. The amine group could act as a nucleophile, attacking an electrophilic center appended to the cyclopropylethyl moiety, leading to the formation of a new ring.

Another approach involves the [3+2] cycloaddition of activated cyclopropylamines with various dipolarophiles to construct five-membered heterocyclic rings. While direct application to this compound is not documented, the general principle is well-established for other cyclopropylamines. The table below outlines some potential synthetic strategies for constructing polycyclic systems from a generic cyclopropylamine precursor.

| Reaction Type | Reactants | Product Type |

| Intramolecular Cyclization | Functionalized cyclopropylamine | Fused heterocyclic system |

| [3+2] Cycloaddition | Activated cyclopropylamine and an alkene/alkyne | Spiro or fused pyrrolidine (B122466) derivative |

| Pictet-Spengler Reaction | Cyclopropylethylamine and an aldehyde/ketone | Tetrahydro-β-carboline analogue |

This table outlines general synthetic strategies for the construction of polycyclic systems from cyclopropylamine precursors.

The development of novel synthetic methodologies to incorporate the this compound motif into polycyclic scaffolds could lead to the discovery of new chemical entities with interesting biological properties.

Applications in Advanced Academic Research Fields

"1-(1-Cyclopropylethyl)cyclopropan-1-amine" as a Chiral Building Block in Complex Chemical Synthesis

Chiral amines are fundamental components in the synthesis of numerous biologically active molecules and complex organic structures. The rigid and defined three-dimensional structure of this compound makes it an attractive chiral building block for introducing specific stereochemistry into larger molecules.

The cyclopropane (B1198618) motif is a recurring structural element in a wide array of natural products, including terpenes, alkaloids, and fatty acid metabolites. These rings can impart unique conformational constraints and metabolic stability to a molecule. Chiral cyclopropylamines, in particular, serve as valuable precursors for the synthesis of complex natural products and their analogues. While direct incorporation of this compound into a known natural product has not been documented, its structural features suggest its potential as a key fragment for the synthesis of novel, non-natural compounds with potential biological activity. The dicyclopropyl structure could serve as a bioisostere for other, more common lipophilic groups, potentially leading to enhanced binding affinity or improved pharmacokinetic properties in drug discovery programs.

The table below illustrates the prevalence of the cyclopropane ring in various classes of natural products, highlighting the importance of developing novel chiral cyclopropane building blocks like this compound.

| Natural Product Class | Example Compound | Key Biological Activity |

| Terpenoids | (+)-trans-Chrysanthemic acid | Component of pyrethrin insecticides |

| Alkaloids | Ficellomycin | Antibacterial |

| Fatty Acids | Dihydrosterculic acid | Component of certain seed oils |

| Amino Acids | 1-Aminocyclopropanecarboxylic acid (ACC) | Plant hormone precursor |

Cyclopropylamines are known to be versatile intermediates in the synthesis of a variety of cyclic systems due to the unique reactivity of the strained three-membered ring. The amine functionality can be readily transformed into other functional groups, or it can participate directly in cyclization reactions. For instance, cyclopropylimines, derived from cyclopropylamines, can undergo rearrangement reactions to form five-membered N-containing heterocycles. This reactivity opens up pathways to novel pyrrolidine (B122466), dihydropyrrole, and other heterocyclic scaffolds that are of interest in medicinal chemistry.

Furthermore, the cyclopropane ring itself can undergo ring-opening reactions under specific conditions, providing access to linear or larger carbocyclic structures with defined stereochemistry. The presence of two cyclopropyl (B3062369) groups in this compound offers the potential for sequential or selective ring-opening reactions, leading to the construction of complex carbocyclic frameworks. The table below outlines potential synthetic transformations of cyclopropylamines leading to diverse cyclic systems.

| Reaction Type | Reactant Derived from Cyclopropylamine (B47189) | Resulting Cyclic System | Potential Application |

| Cyclopropylimine Rearrangement | N-substituted cyclopropylimine | Substituted Pyrrolidines | Synthesis of alkaloids and pharmacophores |

| [3+2] Cycloaddition | Cyclopropylamine-derived radical cation | Substituted Cyclopentylamines | Access to novel carbocyclic scaffolds |

| Acid-catalyzed Ring Opening | Protonated cyclopropylamine | Functionalized acyclic amines | Stereocontrolled synthesis of linear chains |

| Transition-Metal Catalyzed Ring Expansion | Cyclopropylamine derivative | Medium-sized rings | Synthesis of complex macrocycles |

Ligand Design in Organometallic Chemistry

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Sterically demanding and electronically distinct chiral amines are often sought after as ligands for a variety of metal-catalyzed reactions.

The structure of this compound, with its chiral center and bulky dicyclopropylmethyl group, makes it a promising candidate for a chiral ligand in asymmetric catalysis. Sterically hindered chiral amines have proven effective in creating a well-defined chiral pocket around a metal center, which can lead to high levels of enantioselectivity in reactions such as asymmetric hydrogenation, alkylation, and hydrosilylation. The cyclopropyl groups, with their unique electronic properties (enhanced s-character in the C-H bonds and π-character in the C-C bonds), can also influence the electronic environment of the metal center, potentially modulating its reactivity and selectivity.

The potential of this compound as a ligand can be compared to other successful bulky chiral amines used in asymmetric catalysis, as shown in the table below.

| Chiral Amine Ligand Class | Example Application | Achieved Enantioselectivity (typical) |

| Cinchona Alkaloids | Asymmetric Dihydroxylation | >99% ee |

| (S)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline (QUINAP) | Rh-catalyzed Hydrogenation | up to 99% ee |

| Sparteine and Sparteine Surrogates | Asymmetric Deprotonation | >95% ee |

| This compound (Hypothetical) | Various Asymmetric Transformations | Potentially high |

The coordination of cyclopropylamines to metal centers is a fundamental aspect of their application as ligands. The nitrogen atom's lone pair of electrons can form a coordinate bond with a variety of transition metals, including palladium, rhodium, iridium, and copper, which are commonly used in catalysis. The stability and geometry of the resulting metal complex are influenced by the steric bulk and electronic nature of the substituents on the amine.

In the case of this compound, the two cyclopropyl groups and the ethyl group create significant steric hindrance around the nitrogen atom. This bulk is likely to influence the coordination number and geometry of the resulting metal complexes, which in turn can have a profound impact on the outcome of a catalytic reaction. For example, the bulky nature of the ligand could favor the formation of monoligated, highly reactive catalytic species.

Probing Mechanistic Pathways in Organic Reactions

The unique reactivity of the cyclopropane ring allows it to be used as a mechanistic probe in various organic reactions. Ring-opening reactions of cyclopropyl-substituted intermediates can serve as "radical clocks" or indicate the presence of cationic intermediates.

Cyclopropylamines can be oxidized to form aminyl radicals or radical cations. The subsequent fate of these intermediates, particularly whether the cyclopropane ring opens, can provide valuable information about the reaction mechanism. The high strain energy of the cyclopropane ring (approximately 27 kcal/mol) facilitates its cleavage in radical or cationic intermediates.

For this compound, its use as a mechanistic probe could be envisioned in several contexts. For example, in enzymatic reactions, its inactivation of an enzyme like cytochrome P450 could proceed through a mechanism involving single-electron oxidation at the nitrogen, followed by the scission of a cyclopropane ring. This process can lead to covalent modification of the enzyme, providing insights into the enzyme's active site and catalytic mechanism. sigmaaldrich.com

The potential ring-opening pathways of a radical cation derived from this compound could also be studied to understand the regioselectivity of bond cleavage in dicyclopropyl systems. The competition between the opening of the two cyclopropane rings could offer insights into subtle stereoelectronic effects governing the reaction pathways.

Studies on Radical Species and Carbocationic Intermediates

The study of reactive intermediates is a cornerstone of physical organic chemistry. Aminocyclopropanes are known to be versatile precursors for generating both radical and cationic species, which can subsequently undergo predictable and often synthetically useful transformations. researchgate.netrsc.org

Radical Intermediates:

Nitrogen-centered radicals can be generated from amines through various methods, including single-electron oxidation. In the case of this compound, oxidation would yield a nitrogen-centered radical. This species is primed for a rapid ring-opening reaction, driven by the release of the cyclopropane's inherent strain energy (approximately 27.5 kcal/mol). researchgate.net

This process, known as β-scission, would involve the cleavage of one of the C-C bonds of the cyclopropyl ring adjacent to the nitrogen, leading to the formation of a more stable carbon-centered radical. This transformation effectively converts the aminocyclopropane into a 1,3-difunctionalized open-chain structure. epfl.ch The regioselectivity of the ring opening and the subsequent fate of the resulting carbon-centered radical would provide valuable insight into the factors governing radical reactions of strained systems.

Carbocationic Intermediates:

The formation of a carbocation adjacent to a cyclopropane ring, a cyclopropylcarbinyl cation, is a classic topic in physical organic chemistry. nih.govrsc.org Such an intermediate could be generated from this compound via diazotization of the primary amine followed by the loss of nitrogen gas. The resulting primary carbocation would be highly unstable and immediately subject to rearrangement.

The presence of the adjacent cyclopropyl ring facilitates a rapid rearrangement known as the cyclopropylcarbinyl-homoallyl rearrangement. chemrxiv.org In this process, the carbocation is stabilized by the delocalization of the positive charge through the C-C bonds of the cyclopropane ring, which have significant p-character. This delocalized, non-classical carbocation can be attacked by a nucleophile at several positions, leading to a mixture of products, including cyclopropylcarbinyl, cyclobutyl, and homoallyl derivatives. researchgate.net Studying the product distribution from the rearrangement of the cation derived from this compound would offer a deeper understanding of the subtle electronic and steric factors that control the fate of these complex intermediates.

| Intermediate Type | Method of Generation (Hypothetical) | Key Subsequent Reaction | Driving Force |

|---|---|---|---|

| Nitrogen-Centered Radical | Single-Electron Oxidation | β-Scission (Ring Opening) | Release of Ring Strain |

| Cyclopropylcarbinyl Cation | Diazotization and N₂ Loss | Cyclopropylcarbinyl-Homoallyl Rearrangement | Carbocation Stabilization |

Investigation of Strained Ring Chemistry Mechanisms

The reactivity of this compound is fundamentally governed by the high potential energy stored in its cyclopropane rings. This makes it an excellent model system for investigating the mechanisms of reactions driven by strain release. nih.gov

Formal Cycloadditions:

Recent advances in synthetic chemistry have utilized the ring strain of aminocyclopropanes to drive formal cycloaddition reactions. researchgate.netnih.gov These transformations often proceed through radical intermediates. For instance, a nitrogen-centered radical generated from this compound could undergo ring-opening to form a 1,3-radical intermediate. If this process is performed in the presence of an olefin, the intermediate can be trapped to form a five-membered ring, constituting a formal [3+2] cycloaddition. acs.org The diastereoselectivity and regioselectivity of such a reaction would be highly dependent on the substitution pattern of the starting material and the nature of the olefin, providing a rich area for mechanistic investigation.

Rearrangement Pathways:

The interconversion of cyclopropylcarbinyl, cyclobutyl, and homoallyl cations is a well-studied but still intriguing area of carbocation chemistry. researchgate.net The specific substitution pattern of this compound, with a secondary cyclopropyl group attached to the carbinyl carbon, would influence the energy landscape of the potential carbocationic intermediates and the transition states connecting them. Detailed product analysis and computational studies could elucidate the preferred rearrangement pathways, contributing to the general understanding of how substituents direct the complex rearrangements of these non-classical ions. chemrxiv.org For example, the presence of the second cyclopropyl group could potentially participate in secondary rearrangements, leading to even more complex molecular skeletons.

| Reaction Type | Key Intermediate | Potential Product Class | Mechanistic Information Gained |

|---|---|---|---|

| Radical-Mediated Ring Opening | Carbon-Centered Radical | 1,3-Difunctionalized Amines | Factors controlling regioselectivity of C-C bond cleavage. |

| Formal [3+2] Cycloaddition | 1,3-Radical Species | Substituted Pyrrolidines | Stereo- and regiochemical outcomes of radical cyclizations. |

| Cationic Rearrangement | Cyclopropylcarbinyl Cation | Homoallyl and Cyclobutyl Amines | Influence of substitution on carbocation stability and rearrangement pathways. |

Future Research Directions and Unexplored Avenues

Development of Novel Green and Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of green and sustainable synthetic routes to 1-(1-cyclopropylethyl)cyclopropan-1-amine and its derivatives. This involves moving beyond traditional synthetic methods that may rely on harsh reagents, hazardous solvents, and energy-intensive conditions. globethesis.comlongdom.org

Key areas for investigation include:

Catalytic Approaches: Exploring novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more efficient and selective syntheses. mdpi.com For instance, titanocene-catalyzed cyclopropanation methods that directly convert carboxylic acid derivatives and terminal olefins into cyclopropylamines represent a promising and sustainable alternative to traditional methods. mdpi.com

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to chemical synthesis. longdom.org Screening for or engineering enzymes that can catalyze the key bond-forming reactions in the synthesis of this compound could lead to a highly sustainable manufacturing process.

Solvent-Free and Aqueous Synthesis: Investigating solvent-free reaction conditions or the use of water as a solvent would significantly reduce the environmental impact of the synthesis. globethesis.com For example, the development of solvent-free catalytic ammonolysis has been shown to improve efficiency and reduce waste in the synthesis of related cyclopropylamines. globethesis.com

A comparative table of potential green synthesis strategies is presented below:

| Methodology | Potential Advantages | Research Focus |

| Novel Catalysis | Higher efficiency, selectivity, use of earth-abundant materials. mdpi.com | Development of organocatalysts and earth-abundant metal catalysts. |

| Flow Chemistry | Improved safety, scalability, process control, and reduced waste. | Design and optimization of a continuous flow reactor setup. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. longdom.org | Enzyme screening, protein engineering for specific transformations. |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, simplified purification. globethesis.com | Exploration of solid-state reactions and reactions in aqueous media. |

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

Future research in this area for this compound could involve:

Predictive Modeling: Developing ML models to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of the target molecule and its analogues. This can significantly reduce the number of experiments required, saving time and resources. chemrxiv.orgacs.orgresearchgate.netfigshare.com

Retrosynthesis Prediction: Employing AI-powered retrosynthesis tools to identify novel and potentially more efficient synthetic pathways. These tools can analyze the target molecule and suggest a series of reactions to synthesize it from readily available starting materials. youtube.com

Discovery of Novel Analogues: Using generative models to design new derivatives of this compound with desired properties. These models can explore a vast chemical space to identify molecules with enhanced biological activity or material properties.

The application of a novel Bayesian optimization algorithm, Nomadic Exploratory Multi-Objective optimisation (NEMO), has already been demonstrated to successfully identify and populate the Pareto front for reaction objectives such as yield and cost in amine synthesis. chemrxiv.orgfigshare.comacs.org

Exploration of Unconventional Reactivity Modalities

The strained three-membered rings of the cyclopropyl (B3062369) groups in this compound impart unique reactivity that remains largely unexplored. longdom.org Future research should focus on harnessing this inherent ring strain to develop novel chemical transformations.

Potential areas of investigation include:

Ring-Opening Reactions: Investigating the selective ring-opening of one or both cyclopropyl groups under various conditions (e.g., acid, base, transition metal catalysis, photoredox catalysis) could lead to the synthesis of a diverse range of functionalized acyclic and cyclic compounds. acs.orgresearchgate.netresearchgate.netbeilstein-journals.org The development of visible-light-mediated ring-opening reactions of cyclopropanes is a particularly promising area. researchgate.net

Cycloaddition Reactions: Exploring the participation of the cyclopropyl groups in cycloaddition reactions, such as [3+2] cycloadditions, could provide access to complex polycyclic scaffolds. chemrxiv.orgchemrxiv.org Recent work has shown that N-aryl cyclopropylamines can undergo formal photochemical [3+2] cycloadditions without the need for photocatalysts. chemrxiv.orgchemrxiv.org

Radical Reactions: The cyclopropylmethyl radical is known to undergo rapid ring-opening. Investigating radical reactions involving this compound could lead to the discovery of novel rearrangement and functionalization reactions.

The outcomes of these reactivity studies could be tabulated to provide a clear overview of the transformations:

| Reaction Type | Reagents/Conditions | Potential Products |

| Ring-Opening | Acid/Base, Transition Metals, Photoredox Catalysis acs.orgresearchgate.netbeilstein-journals.org | Functionalized acyclic and cyclic amines |

| Cycloaddition | Unsaturated systems, Photochemical activation chemrxiv.orgchemrxiv.org | Polycyclic amine derivatives |

| Radical Reactions | Radical initiators, Photoredox Catalysis | Rearranged and functionalized amine products |

Single-Molecule Studies and Nanoscale Manipulations of Cyclopropylamine (B47189) Systems

Advances in nanotechnology and single-molecule techniques offer unprecedented opportunities to probe the properties and behavior of individual molecules. nih.gov Future research could apply these powerful tools to gain a fundamental understanding of this compound at the molecular level.

Unexplored avenues in this domain include:

Single-Molecule Conductance: Investigating the electrical conductance of single-molecule junctions incorporating this compound. The amine group can serve as an effective anchor to gold electrodes, and the rigid cyclopropyl framework could influence the charge transport properties. arxiv.org

Nanoscale Manipulation: Using techniques like scanning tunneling microscopy (STM) to manipulate individual molecules of this compound on a surface. acs.org This could allow for the controlled assembly of molecular nanostructures and the investigation of their properties.

Conformational Analysis: Studying the conformational dynamics of the molecule at the single-molecule level. The two cyclopropyl groups can adopt different relative orientations, and understanding these conformational preferences is crucial for predicting its interactions with other molecules.

These single-molecule studies could provide valuable data for the design of novel molecular electronic devices and functional nanomaterials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.